molecular formula C23H25N3O4 B11395362 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11395362
M. Wt: 407.5 g/mol
InChI Key: LZJLNFFVRSZHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O4/c1-4-30-16-7-5-6-15(13-16)22-19-20(17-12-14(2)8-9-18(17)27)24-25-21(19)23(28)26(22)10-11-29-3/h5-9,12-13,22,27H,4,10-11H2,1-3H3,(H,24,25)

InChI Key

LZJLNFFVRSZHFM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=C(C=CC(=C4)C)O

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

This compound belongs to the class of pyrrolopyrazoles, which are known for their diverse pharmacological activities. The molecular formula is C20H24N2O3C_{20}H_{24}N_2O_3, and it contains multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular Weight336.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
LogP3.5

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolopyrazoles exhibit significant antitumor properties. For instance, compounds similar to the one have been shown to inhibit the activity of heat shock protein 90 (HSP90), a critical chaperone involved in protein folding and stabilization in cancer cells. Inhibition of HSP90 leads to the degradation of several oncogenic proteins, which can result in reduced tumor growth.

  • Case Study : A study demonstrated that a related compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.

  • Case Study : In a murine model of inflammation, the compound significantly reduced edema and inflammatory cell infiltration compared to control groups.

Neuroprotective Effects

Emerging evidence suggests that pyrrolopyrazole derivatives may have neuroprotective effects. They may modulate pathways involved in oxidative stress and apoptosis.

  • Research Finding : In neuronal cell cultures, treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.

The biological activities of this compound are likely mediated through several mechanisms:

  • HSP90 Inhibition : Binding to the ATP-binding site of HSP90 disrupts its function.
  • Cytokine Modulation : Reduces the expression of inflammatory mediators.
  • Antioxidant Activity : Scavenges free radicals and reduces oxidative damage.
MechanismDescription
HSP90 InhibitionDisruption of oncogenic protein stabilization
Cytokine ModulationDecreased production of TNF-α, IL-6
Antioxidant ActivityReduction in ROS levels

Future Directions

Further research is necessary to fully elucidate the biological activity and therapeutic potential of 4-(3-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one . Potential areas for exploration include:

  • In Vivo Studies : Assessing efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications affect biological activity.
  • Clinical Trials : Evaluating therapeutic potential in human subjects for cancer and inflammatory diseases.

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